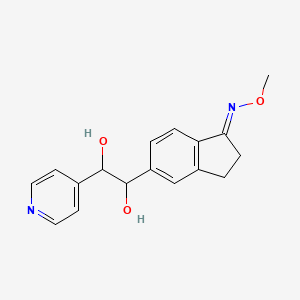

5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime

Descripción

Propiedades

Número CAS |

405554-64-5 |

|---|---|

Fórmula molecular |

C17H18N2O3 |

Peso molecular |

298.34 g/mol |

Nombre IUPAC |

1-[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-diol |

InChI |

InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3/b19-15- |

Clave InChI |

CSJXMGWIFCRNGY-CYVLTUHYSA-N |

SMILES |

CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |

SMILES isomérico |

CO/N=C\1/CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |

SMILES canónico |

CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |

Origen del producto |

United States |

Actividad Biológica

The compound 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 298.34 g/mol. It features a unique structure that combines an indene moiety with a pyridine ring and hydroxyl groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives related to this compound. For instance, related oxime derivatives have shown significant cytotoxic effects against human cancer cell lines, particularly lung adenocarcinoma (A549) and malignant melanoma (G-361) cells.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound A | A549 | 1.5 | Yes |

| Compound B | G-361 | 2.0 | Yes |

| Compound C | MRC-5 (normal) | >20 | No |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Enzyme Inhibition Studies

In addition to its cytotoxic properties, certain derivatives have been investigated for their ability to inhibit cytochrome P450 enzymes, which are vital in drug metabolism and synthesis of steroid hormones. Selective binding to these enzymes could lead to significant implications in pharmacology and toxicology.

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Tested | Binding Affinity (Ki) |

|---|---|---|

| CYP7 | Yes | Moderate |

| CYP17A1 | Yes | High |

| CYP19A1 | No | N/A |

Study 1: Antitumor Activity Evaluation

A study conducted on a series of oxime derivatives demonstrated that compounds structurally similar to This compound exhibited potent antitumor activity against A549 cells. The study highlighted the importance of the hydroxyl groups in enhancing the anticancer properties of these compounds.

Study 2: Selective Toxicity Profile

Another investigation focused on the selective toxicity of these compounds towards cancerous versus normal cells. Results indicated that while several derivatives effectively induced apoptosis in cancer cells, they maintained low cytotoxicity towards normal fibroblasts (MRC-5), suggesting a promising therapeutic index for further development.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its dihydroxyethyl-pyridine side chain, contrasting with analogs bearing pyrazole, imidazole, or methoxy groups. Below is a comparative analysis of structurally related oxime derivatives:

Table 1: Structural and Physicochemical Comparison

Substituent Impact on Properties

- Hydrophilicity: The dihydroxyethyl group in the target compound likely improves aqueous solubility compared to GDC-0879’s pyrazole or SB 590885’s dimethylaminoethoxy group .

- Synthetic Complexity : Bulky or polar substituents (e.g., dihydroxyethyl) may reduce synthetic yields. Analogs with simpler groups (e.g., methoxy in 4j) achieve 44–51% yields , whereas the target’s synthesis may require optimized conditions.

Computational and Pharmacokinetic Insights

- Docking Studies : Molecular docking of related oximes (e.g., DB08553) highlights the importance of oxime orientation for binding . The target’s hydroxyl groups may form additional hydrogen bonds with residues like Asp594 in BRAF .

- ADME Properties : Higher molecular weight analogs (e.g., SB 590885, 453.55 g/mol) may face bioavailability challenges, whereas the target’s moderate size (~318 g/mol) could improve permeability .

Métodos De Preparación

Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime (Intermediate)

- Starting from 5-bromo-2,3-dihydro-1H-inden-1-one, the O-methyl oxime is formed by reaction with methoxyamine hydrochloride under suitable conditions.

- This intermediate is crucial for subsequent transformations and is obtained in high yield and purity.

Formylation to 1-Methoxyimino-indan-5-carbaldehyde

- Treatment of the O-methyl oxime intermediate with n-butyllithium at −78 °C followed by addition of dimethylformamide (DMF) leads to selective formylation at the 5-position.

- The reaction is quenched and the aldehyde purified by flash chromatography, yielding the key aldehyde intermediate.

Addition of Pyridin-4-yl Group and Protection Strategies

- The aldehyde intermediate is reacted with 4-(tert-butyldimethylsilyloxy)methylpyridine under basic conditions (LDA, −40 °C) to form a protected hydroxyalkylated intermediate.

- Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in THF yields the free diol intermediate with the pyridin-4-yl substituent installed.

Oxidation to Dione Intermediate

- The vicinal diol is oxidized using Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) at −78 °C to room temperature to afford the diketone intermediate.

- This step is quantitative and critical for the formation of the imidazole ring in later steps.

Formation of the Imidazole Core and Final Oxime

- The diketone intermediate is condensed with appropriate aldehydes and ammonium acetate or hydrazine derivatives under heating in acetic acid or other acidic media to form the imidazole ring system.

- The O-methyl oxime functionality is retained throughout these transformations.

- Final deprotection steps (acidic hydrolysis) remove protecting groups to yield the target compound.

Representative Synthetic Route (Scheme Summary)

| Step | Reactants/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 5-bromo-2,3-dihydro-1H-inden-1-one + methoxyamine hydrochloride | 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime | High yield, purified by chromatography |

| 2 | n-BuLi, DMF, −78 °C to RT | 1-methoxyimino-indan-5-carbaldehyde | 78% yield |

| 3 | LDA, 4-(tert-butyldimethylsilyloxy)methylpyridine, −40 °C | Protected dihydroxyethyl pyridinyl intermediate | 96% yield |

| 4 | TBAF, THF, RT overnight | 5-(1,2-dihydroxy-2-(pyridin-4-yl)ethyl)-indan-1-one O-methyl oxime | 89% yield |

| 5 | Swern oxidation (oxalyl chloride, DMSO, Et3N) | Dione intermediate | Quantitative |

| 6 | Aldehyde, ammonium acetate, acetic acid, 100 °C | Imidazole-containing intermediate | Moderate yield |

| 7 | Acidic deprotection (HCl, dioxane, 80 °C) | Final compound | High purity |

Detailed Experimental Findings

- The formylation step is highly selective and reproducible, with careful temperature control crucial to avoid side reactions.

- Protection of the pyridin-4-yl hydroxyl group as tert-butyldimethylsilyl ether ensures stability during subsequent lithiation and addition steps.

- TBAF deprotection proceeds smoothly to give the free diol without cleavage of the oxime.

- Swern oxidation is preferred for mild oxidation of the vicinal diol to diketone, avoiding overoxidation.

- The imidazole ring formation is achieved via condensation with aldehydes and ammonium acetate or hydrazine, under acidic reflux conditions.

- Final acidic treatment removes protecting groups and stabilizes the oxime in the final product.

Data Table: Key Intermediates and Yields

| Intermediate | Molecular Weight (g/mol) | Yield (%) | Purification Method | Key Characterization |

|---|---|---|---|---|

| 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime | ~250 | >90 | Flash chromatography | 1H NMR, LC-MS |

| 1-methoxyimino-indan-5-carbaldehyde | 190 | 78 | Flash chromatography | 1H NMR, LC-MS |

| Protected dihydroxyethyl pyridinyl intermediate | 413 | 96 | Flash chromatography | 1H NMR, LC-MS |

| Deprotected dihydroxyethyl pyridinyl intermediate | 299 | 89 | Flash chromatography | 1H NMR, LC-MS |

| Dione intermediate | 295 | Quantitative | Flash chromatography | 1H NMR, LC-MS |

| Imidazole intermediate | ~480 | 38-50 | Flash chromatography | 1H NMR, LC-MS |

| Final compound | ~450 | High | Preparative HPLC | 1H NMR, HRMS |

Additional Notes on Related Synthetic Routes

- Alternative routes involve bromination of vinyl-substituted indanones followed by reaction with formamide to form imidazole derivatives, then catalytic hydrogenation to reduce vinyl to ethyl groups.

- Catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere (3 bar, 80-85 °C) is used to reduce unsaturated intermediates.

- Purification often involves solvent washes with acetone or filtration at low temperatures (0-5 °C) to isolate crystalline products.

- Activated charcoal treatment is used to remove colored impurities before final isolation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the indenone core. Key steps include oxime formation (using hydroxylamine derivatives) and O-methylation (with methyl iodide or dimethyl sulfate under basic conditions). Reaction optimization should focus on:

- Temperature control : Lower temperatures (0–5°C) to minimize side reactions during oxime formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Use of mild bases (e.g., K₂CO₃) for O-methylation to avoid decomposition .

Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound experimentally and computationally?

- Experimental Methods :

- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .

- logP : Reverse-phase HPLC using a calibrated octanol-water partition system .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected MS fragments)?

- Troubleshooting Framework :

- NMR anomalies : Verify solvent deuterium lock, assess diastereomer formation (via chiral HPLC), or use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- MS discrepancies : Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Compare fragmentation pathways with in silico tools (e.g., Mass Frontier) .

- Case Study : Pyridine ring proton coupling in the compound may cause splitting; deuterated solvents (DMSO-d₆) and variable-temperature NMR can clarify dynamic effects .

Q. How can machine learning (ML) models aid in designing derivatives of this compound for target-specific activity?

- Methodological Pipeline :

- Feature engineering : Encode molecular descriptors (e.g., topological polar surface area, H-bond donors) .

- Model training : Use graph neural networks (GNNs) or random forests trained on kinase inhibition datasets (if targeting kinases) .

- Validation : Prioritize candidates with docking simulations (AutoDock Vina) and synthesize top-ranked compounds for in vitro assays .

- Limitations : ML predictions require experimental validation to confirm bioactivity and ADMET profiles .

Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

- Design Considerations :

- Dosing regimen : Use staggered administration in rodent models to assess Cmax and AUC .

- Sampling protocol : Collect plasma/tissue samples at logarithmic intervals (e.g., 0.5, 1, 2, 4, 8 h post-dose) .

- Control groups : Include vehicle and reference compound arms to normalize inter-subject variability .

- Analytical Workflow : Quantify compound levels via LC-MS/MS with isotopically labeled internal standards .

Methodological Challenges and Solutions

Q. How can researchers address low yield in the final O-methylation step of the synthesis?

- Root Cause Analysis :

- Reagent purity : Ensure methylating agents (e.g., methyl iodide) are anhydrous.

- Steric hindrance : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. What computational approaches are most reliable for predicting the compound’s metabolic stability?

- Tools and Workflows :

- CYP450 metabolism : Use Schrödinger’s MetaSite or StarDrop’s P450 Module to identify vulnerable sites .

- Half-life prediction : Combine ML models (e.g., XGBoost) with molecular dynamics (MD) simulations of hepatic microsome interactions .

Data Interpretation and Validation

Q. How should researchers validate the compound’s proposed mechanism of action in enzymatic assays?

- Experimental Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.